

Vanoxerine's Role in Neurotransmitter Modulation: A Technical Guide

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Compound of Interest					
Compound Name:	Vanoxerine				
Cat. No.:	B1584691	Get Quote			

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Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in treating cocaine dependence and certain cardiac arrhythmias.[1][2] Its primary mechanism of action involves high-affinity binding to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[3][4] While exhibiting the highest affinity for DAT, Vanoxerine also interacts with serotonin (SERT) and norepinephrine (NET) transporters, albeit with significantly lower potency.[4] Furthermore, Vanoxerine is a known blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a characteristic that contributes to its antiarrhythmic effects but also raises concerns regarding cardiotoxicity.[2][5] This technical guide provides an in-depth overview of Vanoxerine's modulation of these key neurotransmitter systems, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Analysis of Vanoxerine's Interaction with Monoamine Transporters

The affinity and inhibitory potency of **Vanoxerine** for the dopamine, serotonin, and norepinephrine transporters have been quantified through various in vitro assays. The following







table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values, providing a comparative view of **Vanoxerine**'s selectivity.



Transporter	Parameter	Value (nM)	Species/Cel I Line	Assay Type	Reference
Dopamine Transporter (DAT)	Ki	1	Rat	Radioligand Binding ([³H]GBR- 12935)	[6]
Ki	3.7	Human (HEK cells)	Radioligand Binding ([125]]RTI-55)	[7]	
Ki	4.7	Human (HEK cells)	Radioligand Binding ([³H]WIN 35,428)	[7]	
IC50	13	Human (HEK cells)	[³H]Dopamine Uptake	[6]	
Serotonin Transporter (SERT)	Ki	>100	Rat	Radioligand Binding	[4]
IC50	741	Human (HEK cells)	[³H]Citalopra m Binding	[6]	
IC50	3840	Human (HEK cells)	[³H]Serotonin Uptake	[6]	-
Norepinephri ne Transporter (NET)	Ki	>100	Rat	Radioligand Binding	[4]
IC50	190	Human (HEK cells)	[³H]Norepine phrine Uptake	[6]	
IC50	790	Human (HEK cells)	[³H]Norepine phrine Uptake	[6]	

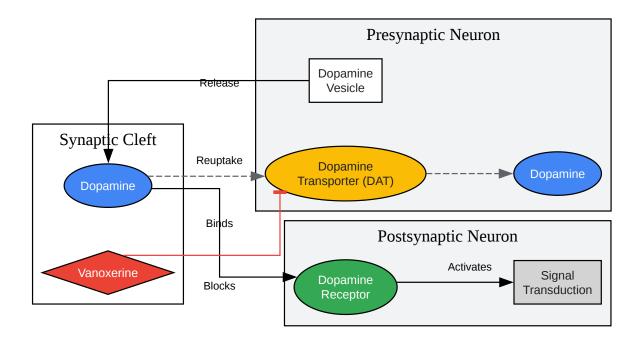




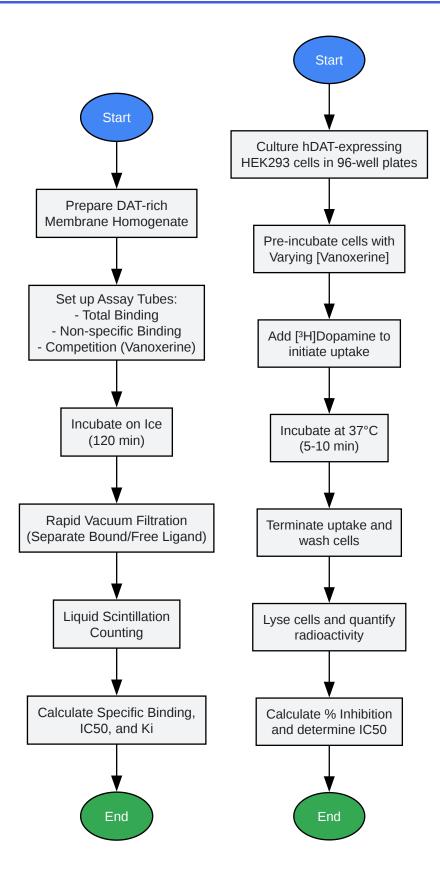
Core Mechanism of Action at the Dopamine Transporter

Vanoxerine functions as a competitive inhibitor at the dopamine transporter. By binding to the transporter protein, it physically obstructs the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition of reuptake leads to a prolonged presence and higher concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.









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